
3-((2-chloro-4-fluorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-((2-chloro-4-fluorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one" is a chemical entity that appears to be a derivative of pyrazinone with additional substituents that include a 2-chloro-4-fluorobenzyl group and a 3,4-dimethoxyphenyl group. While the papers provided do not directly discuss this compound, they do provide insights into similar structures and substituents that can help infer some of the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves cyclization reactions and the use of protecting groups. For instance, the synthesis of 4H-thieno[3,4-c]pyrazole derivatives is achieved by cyclization of 3-[(2-arylhydrazino)methylene]thiophene-2,4(3H,5H)-diones with arylhydrazines . Similarly, the 3,4-dimethoxybenzyl group has been used as an N-protecting group for 1,2-thiazetidine 1,1-dioxides, which can be removed using DDQ . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as X-ray crystallography. For example, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative has been determined, revealing the presence of intramolecular hydrogen bonding and π-π stacking interactions . These structural features could also be present in the compound of interest due to the presence of aromatic rings and heteroatoms that can participate in similar interactions.
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the potential chemical reactions of the compound . The presence of a thioether group in the compound suggests potential reactivity towards electrophiles, as seen in thiosemicarbazide derivatives . Additionally, the presence of a pyrazinone core could imply reactivity patterns similar to triazolopyrazinones, which have been quantified using potentiometric titration .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. The presence of fluorine and chlorine substituents can influence the lipophilicity and electronic properties of the compound, as seen in the chlorophenyl and fluorobenzyl derivatives . The dimethoxybenzyl group could affect the solubility and stability of the compound . Moreover, the heterocyclic core of the compound is likely to contribute to its potential biological activities, as seen in thieno[3,4-c]pyrazole derivatives with various pharmacological activities .
Applications De Recherche Scientifique
Fluorescent Chemosensors
Salman A. Khan (2020) synthesized a compound by reacting various chemical precursors, including those related to the query compound, which demonstrated the ability to act as a fluorescent chemosensor for the detection of Fe3+ metal ions. This application is crucial in environmental monitoring and bioanalytical chemistry, offering a sensitive method to detect metal ions in various samples (Khan, 2020).
Anticancer Activity
The novel fluoro-substituted compound has been shown to possess anti-lung cancer activity. A. G. Hammam et al. (2005) synthesized a series of compounds, including derivatives similar to the query compound, that displayed significant anticancer activity against human cancer cell lines at low concentrations (Hammam et al., 2005).
Antidiabetic Agents
H. Faidallah et al. (2016) explored the synthesis of fluoropyrazolesulfonylurea and thiourea derivatives, including structures related to the query compound, as potential antidiabetic agents. Their study showed that these compounds exhibited significant antidiabetic activity, highlighting their potential as leads for future drug discovery in diabetes management (Faidallah et al., 2016).
Anticonvulsant Activity
Research by J. L. Kelley et al. (1995) on substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, compounds with a structural resemblance to the query compound, demonstrated potent anticonvulsant activity. This work contributes to the development of new anticonvulsant drugs, providing insights into the structure-activity relationship of these compounds (Kelley et al., 1995).
Propriétés
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1-(3,4-dimethoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3S/c1-25-16-6-5-14(10-17(16)26-2)23-8-7-22-18(19(23)24)27-11-12-3-4-13(21)9-15(12)20/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNLXEFDURJYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=C(C=C(C=C3)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-chloro-4-fluorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

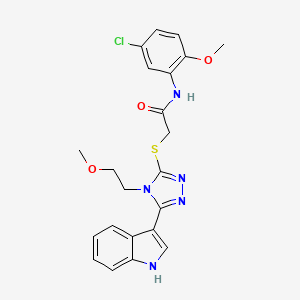
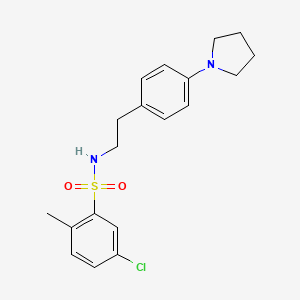
![2-[(2-Chlorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B3010209.png)
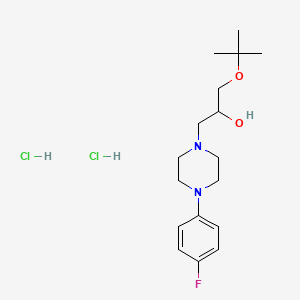
![[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3010211.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(4-(dimethylamino)benzylidene)acetohydrazide](/img/structure/B3010212.png)

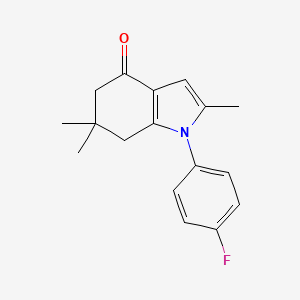
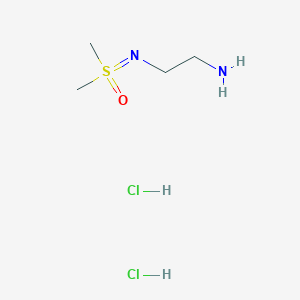

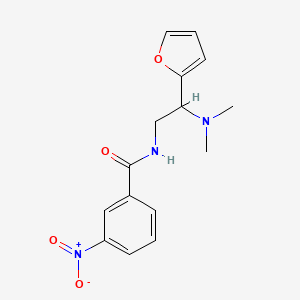
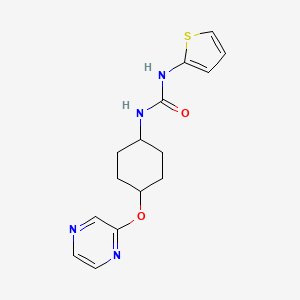
![5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010227.png)
![1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3010229.png)